Gossypitrin

Übersicht

Beschreibung

Gossypitrin is a naturally occurring flavonoid glycoside, primarily found in the petals of the flowers of Talipariti elatum (Sw.) and other species within the Malvaceae family. This compound is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gossypitrin can be extracted from natural sources such as the flowers of Talipariti elatum. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ion-exchange column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques. The use of biotechnological methods, such as plant cell culture, is also being explored to enhance the yield and purity of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Gossypitrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to form complexes with metal ions, such as iron, which plays a crucial role in its antioxidant activity .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or tert-butylhydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as metal complexes that exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Introduction to Gossypitrin

This compound, a flavonoid glucoside primarily isolated from the petals of Talipariti elatum, has garnered significant attention due to its diverse biological activities. This compound is known for its antioxidant, antimicrobial, neuroprotective, and potential antiviral properties. Research has increasingly focused on its applications in various fields, including medicine and agriculture.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that it can effectively scavenge free radicals and chelate metal ions, such as iron and copper, which are known pro-oxidants in the human body. The compound has demonstrated low IC50 and EC50 values in assays measuring antioxidant capacity, indicating its potency compared to other flavonoids like rutin .

Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative damage. In vitro studies using mouse hippocampal HT-22 cells revealed that this compound significantly enhances cell survival against iron-induced toxicity. This neuroprotective effect is attributed to its ability to maintain iron in a non-reactive ferric form, thereby preventing harmful Fenton reactions that lead to lipid peroxidation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In studies involving 26 bacterial strains and 13 fungal strains, this compound exhibited an antibacterial inhibition percentage of 53.85%, effectively inhibiting pathogens such as Staphylococcus epidermidis, Proteus vulgaris, and Klebsiella pneumoniae. However, its antifungal activity was less pronounced, showing significant effects only against Candida albicans and Candida subtilis at higher concentrations .

Potential Antiviral Applications

Recent investigations have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies suggest that this compound may interact with viral proteins, potentially inhibiting viral replication. This application is particularly relevant given the ongoing global health challenges posed by COVID-19 .

Table: Summary of Biological Activities of this compound

Detailed Findings

- Antioxidant Mechanism : this compound's antioxidant mechanism involves metal ion chelation and direct radical scavenging, which mitigates oxidative stress in cellular environments .

- Neuroprotection : In a study involving cyanide-induced oxidative stress in PC12 cells, this compound significantly increased cell viability and restored enzymatic activities associated with oxidative defense .

- Antimicrobial Efficacy : The antimicrobial activity of this compound was assessed using a variety of strains, where it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria but limited efficacy against fungi .

- Antiviral Potential : The compound's interaction with viral proteins suggests a promising avenue for further research into its use as a therapeutic agent against viral infections, particularly respiratory viruses like SARS-CoV-2 .

Wirkmechanismus

Gossypitrin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells and tissues. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, and modulates their activity to exert its protective effects .

Vergleich Mit ähnlichen Verbindungen

Gossypetin: A flavonoid aglycone that shares a similar structure with gossypitrin but lacks the sugar moiety.

Gossypin: Another flavonoid glycoside with similar pharmacological properties.

Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory activities.

Uniqueness: this compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural feature also contributes to its distinct pharmacological profile, making it a valuable compound for various therapeutic applications .

Biologische Aktivität

Gossypitrin, a naturally occurring flavonoid, has garnered attention for its diverse biological activities, including antioxidant, neuroprotective, antibacterial, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

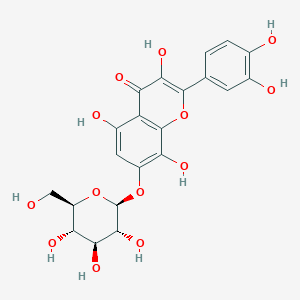

Chemical Structure and Properties

This compound is a flavonoid glycoside derived from the red petals of the flower of Talipariti elatum. Its structure features a flavonoid backbone with a sugar moiety, which enhances its solubility and biological activity. The presence of hydroxyl groups contributes to its antioxidant capabilities by enabling it to scavenge free radicals effectively.

Antioxidant Activity

This compound exhibits potent antioxidant properties, demonstrated through various assays:

- DPPH and ABTS Assays : this compound showed low IC50 values in scavenging assays, indicating strong radical scavenging activity. In comparative studies, its antioxidant effects surpassed those of rutin, a well-known antioxidant flavonoid .

- Mechanism : The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing oxidative stress. This compound also chelates metal ions like Fe³⁺ and Cu²⁺, which are known prooxidants in biological systems .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative damage:

- Cell Studies : In experiments involving PC12 cells subjected to hypoxia, this compound significantly increased cell survival rates and restored levels of glutathione (GSH) and superoxide dismutase (SOD) activities. This suggests that its neuroprotective effects are closely linked to its antioxidant properties .

- Iron-Induced Damage : Research indicated that this compound could mitigate iron-induced neuronal damage in mouse hippocampal HT-22 cells by maintaining iron in its ferric form and preventing oxidative stress associated with iron overload .

Antibacterial and Antifungal Activity

This compound has shown significant antimicrobial properties:

- Bacterial Strains : In tests against 26 bacterial strains (both Gram-positive and Gram-negative), this compound exhibited an inhibition rate of 53.85% against 14 strains. This suggests potential applications in treating bacterial infections .

- Fungal Activity : While the antifungal activity was less pronounced, this compound still demonstrated effectiveness against certain strains of Candida, with an inhibition rate of 15.38% .

Anti-inflammatory Properties

This compound's ability to modulate inflammation has been highlighted in various studies:

- Inflammatory Markers : In pre-diabetic models, this compound treatment resulted in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This indicates its potential role in managing inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | Low IC50 values; superior to rutin |

| Neuroprotection | PC12 cell model | Increased survival; restored GSH and SOD levels |

| Antibacterial | Microbial inhibition tests | 53.85% inhibition against 14 bacterial strains |

| Antifungal | Candida species tests | 15.38% inhibition against specific fungal strains |

| Anti-inflammatory | Pre-diabetic model | Reduced IL-6 and TNF-α levels |

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBFJXIWFCIMW-ZGNDCXKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197630 | |

| Record name | Grossypitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-34-9 | |

| Record name | Gossypitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grossypitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LXS0AQR7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.